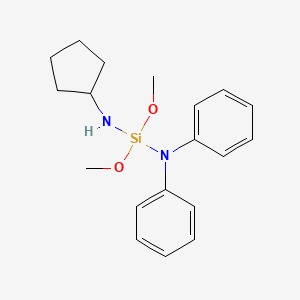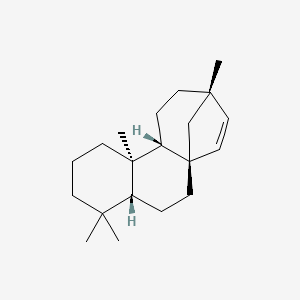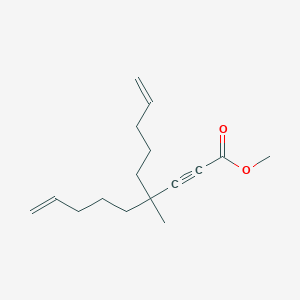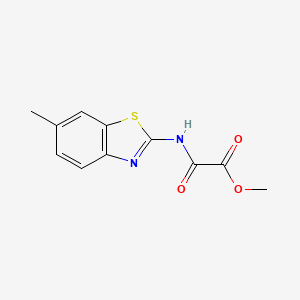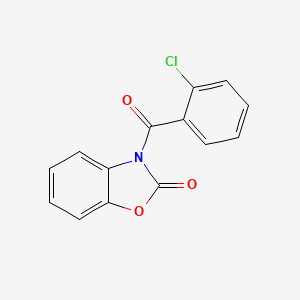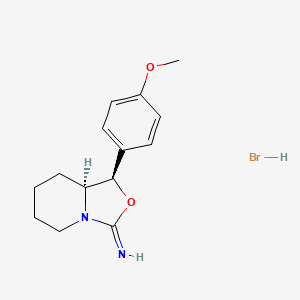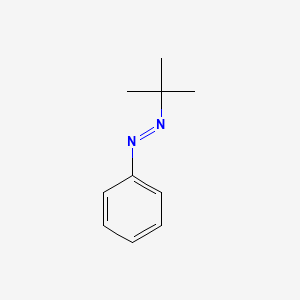
N,4,5-Trimethyloxazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,4,5-Trimethyloxazol-2-amine is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered rings containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,4,5-Trimethyloxazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-amino-2-methylpropanenitrile with acetic anhydride, followed by cyclization to form the oxazole ring. The reaction conditions often include heating and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent-free methods and microwave-assisted synthesis are also explored to improve efficiency and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions: N,4,5-Trimethyloxazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxazole ring to other heterocyclic structures.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the oxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as heating or the use of catalysts.
Major Products: The major products formed from these reactions include substituted oxazoles, reduced heterocycles, and various functionalized derivatives that can be further utilized in different applications.
Scientific Research Applications
N,4,5-Trimethyloxazol-2-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use as a precursor for drug development, particularly in designing molecules with therapeutic potential.
Industry: It is used in the development of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism by which N,4,5-Trimethyloxazol-2-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the observed biological effects.
Comparison with Similar Compounds
Oxazole: The parent compound with a similar structure but without the methyl groups.
Thiazole: A related heterocycle with sulfur instead of oxygen.
Imidazole: Another five-membered ring with two nitrogen atoms.
Comparison: N,4,5-Trimethyloxazol-2-amine is unique due to the presence of three methyl groups, which can influence its chemical reactivity and biological activity. Compared to oxazole, the methyl groups provide steric hindrance and electronic effects that can alter the compound’s properties. Thiazole and imidazole have different heteroatoms, leading to variations in their chemical behavior and applications.
Properties
Molecular Formula |
C6H10N2O |
|---|---|
Molecular Weight |
126.16 g/mol |
IUPAC Name |
N,4,5-trimethyl-1,3-oxazol-2-amine |
InChI |
InChI=1S/C6H10N2O/c1-4-5(2)9-6(7-3)8-4/h1-3H3,(H,7,8) |
InChI Key |
VHDGXEDVFWLGPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=N1)NC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



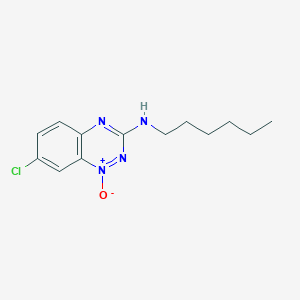
![1,1'-[Decane-1,10-diylbis(oxy)]bis(3,4-difluorobenzene)](/img/structure/B14174180.png)
![N-[2-(4-Chlorophenoxy)phenyl]piperidin-4-amine](/img/structure/B14174187.png)


![2,2'-disulfanediylbis[N-(naphthalen-1-yl)acetamide]](/img/structure/B14174211.png)
